molecular formula C15H21N3O2 B2634115 8-methyl-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide CAS No. 339011-64-2

8-methyl-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide

Cat. No.: B2634115
CAS No.: 339011-64-2
M. Wt: 275.352
InChI Key: KDCLDDYCMBKEDW-UHFFFAOYSA-N
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Description

8-methyl-N-phenyl-1-oxa-4,8-diazaspiro[45]decane-4-carboxamide is a synthetic compound with a unique spirocyclic structure It is characterized by the presence of an oxadiazaspirodecane ring system, which contributes to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and an appropriate solvent to facilitate the cyclization process.

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction. This step may involve the use of a phenyl halide and a suitable nucleophile under controlled reaction conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction. This step typically requires the use of an amine and a carboxylic acid derivative under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-methyl-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Phenyl halides in the presence of a suitable nucleophile and a base.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

8-methyl-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-methyl-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Another spirocyclic compound with a similar core structure but different functional groups.

    8-methyl-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide derivatives: Various derivatives with modifications to the phenyl group or the spirocyclic core.

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of both an oxadiazaspirodecane ring and a phenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-methyl-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-17-9-7-15(8-10-17)18(11-12-20-15)14(19)16-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCLDDYCMBKEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N(CCO2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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